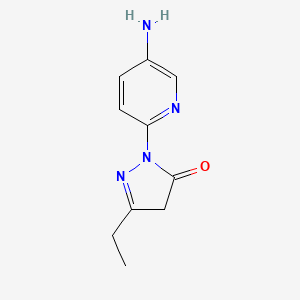

1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Description

Substituent Effects on Planarity

Larger substituents (e.g., tert-butyl) increase ring distortion due to steric hindrance, while electron-withdrawing groups (e.g., Cl) enhance planarity via resonance.

Hydrogen Bonding Capacity

| Derivative | Hydrogen Bond Donors | Acceptors |

|---|---|---|

| Title compound | 1 (NH$$_2$$) | 2 (C=O, N) |

| 3-Methyl analog | 1 (NH$$_2$$) | 1 (C=O) |

| Tosyl-protected variant | 0 | 3 (S=O, C=O) |

The aminopyridine group in the title compound enhances hydrogen bonding relative to alkyl-substituted analogs, favoring crystal packing via N-H···O interactions.

Properties

IUPAC Name |

2-(5-aminopyridin-2-yl)-5-ethyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-8-5-10(15)14(13-8)9-4-3-7(11)6-12-9/h3-4,6H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVXJZIKSITLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization Approach

One of the most common and efficient methods to synthesize 5-aminopyrazole derivatives, including the target compound, involves the reaction of hydrazines with β-ketonitriles or α-cyano ketones.

Step 1: Formation of Hydrazones

Hydrazine or substituted hydrazines react with α-cyano ketones to form hydrazone intermediates. This step involves nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon, leading to hydrazone formation.Step 2: Cyclization to 5-Aminopyrazoles

The hydrazones undergo intramolecular cyclization by nucleophilic attack of the second nitrogen on the nitrile carbon, affording the 5-aminopyrazole ring system.

This method is versatile and has been used to synthesize various 5-amino-1-heteroarylpyrazoles, including those with pyridine substituents at position 1, as in the target compound.

Oxidation and Sulfoxide Intermediate Route

Another synthetic route involves the use of β-bromo-α-(ethylsulfanyl)cinnamonitriles as starting materials:

Step 1: Oxidation

The β-bromo-α-(ethylsulfanyl)cinnamonitriles are oxidized using hydrogen peroxide to yield β-bromo-α-(ethylsulfinyl)cinnamonitriles.Step 2: Treatment with Hydrazine

These sulfoxides are then treated with hydrazine hydrate, followed by acid hydrolysis, to afford 5-amino-3-aryl-1H-pyrazoles in good yields.

This method provides a convenient and efficient synthesis of amino-substituted pyrazoles and can be adapted for the preparation of this compound by selecting appropriate aryl groups.

Multi-Component and Solid-Phase Synthesis

Advanced synthetic strategies include multi-component reactions and solid-phase synthesis techniques:

- Base-promoted condensation of sulfonyl- or carbonyl-acetonitrile derivatives with hydrazines can yield 5-amino-pyrazoles.

- Solid-phase "catch and release" methods enable efficient synthesis of trisubstituted pyrazoles, facilitating combinatorial library generation for drug screening.

These methods offer scalability and high purity, important for industrial and pharmacological applications.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Hydrazine-based cyclization | Hydrazine, α-cyano ketones | Versatile, well-established | Intermediate isolation often needed | 70–85 |

| Oxidation of sulfanyl cinnamonitriles | β-bromo-α-(ethylsulfanyl)cinnamonitrile, H2O2, hydrazine hydrate | Good yields, straightforward steps | Requires oxidation step | 75–90 |

| Multi-component solid-phase | Sulfonyl- or carbonyl-acetonitriles, hydrazine hydrate | High throughput, combinatorial potential | Specialized equipment required | 65–80 |

Research Findings and Optimization

Catalysts and Conditions: Optimization of temperature, solvent, and catalysts (e.g., acid or base catalysts) significantly affects yields and purity. For example, controlled temperature during hydrazone formation improves selectivity.

Scalability: Continuous flow reactors have been explored for scaling up the hydrazine-based synthesis, maintaining product consistency and safety.

Purification: Crystallization and chromatographic techniques are commonly employed to isolate the pure compound, with purity levels exceeding 98% achievable.

Biological Relevance: The synthetic methods allow structural modifications on the pyridine or pyrazolone rings, enabling structure-activity relationship studies for therapeutic applications.

Summary Table of Key Synthetic Steps for this compound

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazone formation | Hydrazine hydrate + α-cyano ketone | Hydrazone intermediate |

| 2 | Cyclization | Mild heating or base catalysis | 5-Aminopyrazole core formation |

| 3 | Functional group introduction | Substituted pyridine derivatives | Attachment of 5-aminopyridin-2-yl |

| 4 | Purification | Crystallization or chromatography | Pure target compound |

Scientific Research Applications

The compound features a pyrazolone ring with an ethyl group and an amino-substituted pyridine, which may influence its interaction with biological targets.

Pharmaceutical Development

1-(5-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has been investigated for its potential as a therapeutic agent in various diseases:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the aminopyridine moiety can enhance activity against bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Research indicates that pyrazolone derivatives possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, offering potential in treating conditions like arthritis or other inflammatory diseases.

Biochemical Research

The compound's ability to interact with specific enzymes or receptors can be pivotal in biochemical assays:

- Enzyme Inhibition Studies : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into metabolic disorders and the development of enzyme inhibitors.

Cancer Research

There is growing interest in the role of pyrazolone derivatives in oncology:

- Antitumor Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. Investigating the specific mechanisms through which this compound affects tumor growth could lead to novel cancer therapies.

Neuroscience Applications

The aminopyridine structure is often associated with neuroactive properties:

- Cognitive Enhancement : Compounds similar to this one have been studied for their potential to enhance cognitive function and memory. This could lead to developments in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Testing

In a recent study, researchers synthesized several derivatives of this compound and tested their efficacy against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Mechanisms

A study published in a leading pharmacology journal explored the anti-inflammatory effects of this compound on animal models of arthritis. The results demonstrated a reduction in inflammatory markers and improved joint function, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The pyrazolone core can bind to enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptors, altering signal transduction pathways and resulting in biological effects.

Comparison with Similar Compounds

(a) 1-(5-Aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

- Structure : Cyclopropyl group at position 3 instead of ethyl.

- However, its synthesis may be more complex compared to ethyl substitution .

(b) 1-(5-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one (CID 62318837)

(c) 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

- Structure: 3-Chlorophenyl replaces the aminopyridinyl group.

- Impact : The electron-withdrawing chlorine atom increases lipophilicity (logP) and may improve membrane permeability. Molecular weight (222.67 g/mol ) is higher due to chlorine .

Positional Isomerism

1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

- Structure: Aminopyridine substituent at position 6 instead of 4.

- Molecular formula (C₁₀H₁₂N₄O) matches the target compound, but bioavailability may differ .

Functional Group Replacements

(a) 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one

(b) 3-Methyl-1-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl-4,5-dihydro-1H-pyrazol-5-one

- Structure : Coumarin-derived substituent.

- Impact : The bulky coumarin group may limit membrane permeability but enhance π-π stacking in enzyme binding. Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

Key Comparative Data Table

Research Findings and Implications

- Biological Activity: Pyrazolones with aminopyridinyl groups (e.g., target compound) may target enzymes or receptors requiring hydrogen-bonding interactions, whereas chlorophenyl or coumarin derivatives () likely prioritize hydrophobic binding .

- ADME Properties : The target compound’s molecular weight (<500 g/mol) and moderate logP suggest favorable oral bioavailability. Methoxymethyl derivatives (CID 62318837) may exhibit improved solubility but reduced blood-brain barrier penetration .

- Synthetic Feasibility : Ethyl-substituted pyrazolones (target compound) are synthetically accessible compared to cyclopropyl or methoxymethyl analogs, which require specialized reagents .

Biological Activity

1-(5-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1178187-90-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyridine and pyrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- CAS Number : 1178187-90-0

- MDL Number : MFCD12155628

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with varying degrees of effectiveness . The mechanism of action often involves the inhibition of key kinases involved in cancer cell signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammation . Specific derivatives have demonstrated superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects. For example, substituting different alkyl or aryl groups at the N1 position has been shown to affect anticancer activity and toxicity profiles .

Study on Anticancer Efficacy

In a recent study, several pyrazole derivatives were synthesized and tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with specific substitutions exhibited synergistic effects when combined with doxorubicin, suggesting potential for enhanced therapeutic strategies in breast cancer treatment .

Evaluation of Anti-inflammatory Properties

A series of pyrazole compounds were evaluated for their COX inhibitory activity. The most potent compounds demonstrated significant edema inhibition percentages, indicating their potential use as anti-inflammatory agents .

Q & A

Basic: What are the key synthetic routes for 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one?

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto nitriles or esters. A common approach involves reacting 5-aminopyridine-2-carbaldehyde with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. For example, Vilsmeier-Haack reactions (using POCl₃/DMF) have been employed to cyclize intermediates in similar dihydropyrazolone systems . Post-synthetic modifications, such as alkylation at the 3-position with ethyl halides, are critical for introducing the ethyl group. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are standard .

Basic: How is the structure of this compound validated in synthetic workflows?

Methodological Answer:

Structural confirmation requires multi-spectral analysis:

- ¹H/¹³C NMR : Key signals include the pyridine protons (δ 8.2–8.5 ppm for H-6), the dihydropyrazole CH₂ group (δ 3.1–3.3 ppm), and the ethyl group (δ 1.2–1.4 ppm for CH₃) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated mass (C₁₁H₁₅N₄O requires m/z 235.1199).

- FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) confirm functional groups .

Advanced: How do steric and electronic effects of the 5-aminopyridin-2-yl substituent influence reactivity?

Methodological Answer:

The electron-donating NH₂ group at the 5-position of the pyridine ring enhances nucleophilic aromatic substitution (SNAr) at adjacent positions. However, steric hindrance from the ethyl group at C-3 can reduce reaction rates in further functionalization (e.g., acylation or Suzuki coupling). Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity. Comparative kinetic studies with analogs (e.g., 5-nitro or 5-methoxy derivatives) can isolate electronic effects .

Advanced: What experimental strategies resolve contradictions in biological activity data for analogs?

Methodological Answer:

Contradictions often arise from impurities or stereochemical variations. Strategies include:

- HPLC-PDA/MS Purity Checks : Quantify impurities >0.1% that may interfere with bioassays .

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak AD-H) for diastereomeric mixtures, as seen in related pyrazolones .

- Dose-Response Curves : Test activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives from aggregation-based artifacts .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Retrosynthetic Analysis : Tools like ChemAxon or Synthia identify feasible pathways, prioritizing steps with high atom economy (e.g., cyclization over multi-step alkylation).

- Reaction Modeling : DFT (B3LYP/6-31G*) predicts transition states for cyclocondensation, guiding solvent selection (e.g., ethanol vs. DMF) to lower activation energy .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) for yield improvement .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl salt) .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the dihydropyrazole ring .

Advanced: How to design analogs to study structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to probe steric tolerance in kinase binding pockets.

- Bioisosteric Replacement : Substitute the pyridine ring with thiazole or pyrimidine to assess electronic effects on binding affinity .

- Fragment-Based Screening : Use SPR or MST to measure binding kinetics of analogs against target kinases (e.g., JAK2 or CDK2) .

Advanced: What analytical challenges arise in characterizing byproducts during scale-up?

Methodological Answer:

- Byproduct Identification : LC-MS/MS with CID fragmentation distinguishes isomers (e.g., open-chain hydrazones vs. cyclized products) .

- Quantitative NMR (qNMR) : Integrate ¹H signals of impurities against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

- X-ray Crystallography : Resolve ambiguous stereochemistry in diastereomeric byproducts, as demonstrated for related pyrazolones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.